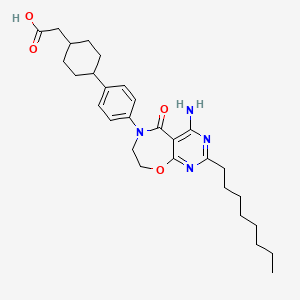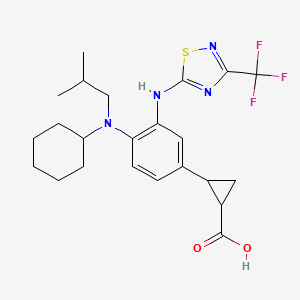
Monoaryl-1,2-diamine derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoaryl-1,2-diamine derivative 3 is a compound that belongs to the class of 1,2-diamines, which are characterized by the presence of two amino groups attached to adjacent carbon atoms in an aromatic ring. These compounds are significant in organic chemistry due to their versatility and wide range of applications in various fields, including medicinal chemistry, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monoaryl-1,2-diamine derivative 3 typically involves the [3 + 2] cycloaddition of tertiary amine N-oxides and silyl imines. This method is efficient and can produce a wide range of 1,2-diamines in moderate to high yields. The reaction conditions often include the use of electron-rich and neutral arenes, with electron-deficient substrates giving lower yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrocatalytic 1,2-diamination reactions. These reactions convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity and regioselectivity. The combination of an organic redox catalyst and electricity obviates the need for any transition metal catalyst and oxidizing reagent, ensuring broad reaction compatibility with various substrates .
Chemical Reactions Analysis
Types of Reactions
Monoaryl-1,2-diamine derivative 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., copper, rhodium), chemical oxidants (e.g., iodine reagents, organic peroxides), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted diamines, oxidized derivatives, and reduced forms of the compound. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Monoaryl-1,2-diamine derivative 3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Monoaryl-1,2-diamine derivative 3 involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as an inhibitor, blocking the activity of specific enzymes or proteins. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Monoaryl-1,2-diamine derivative 3 can be compared with other similar compounds, such as:
Putrescine (butane-1,4-diamine): A natural diamine involved in cell proliferation and apoptosis.
Spermidine (N1-(3-aminopropyl)butane-1,4-diamine): A polyamine with roles in cellular processes and stress adaptation.
Spermine (N1,N1’-(butane-1,4-diyl)dipropane-1,3-diamine): Another polyamine with biological significance.
The uniqueness of this compound lies in its specific structure and the presence of the monoaryl group, which imparts distinct chemical and biological properties compared to other diamines and polyamines.
Properties
Molecular Formula |
C23H29F3N4O2S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[4-[cyclohexyl(2-methylpropyl)amino]-3-[[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C23H29F3N4O2S/c1-13(2)12-30(15-6-4-3-5-7-15)19-9-8-14(16-11-17(16)20(31)32)10-18(19)27-22-28-21(29-33-22)23(24,25)26/h8-10,13,15-17H,3-7,11-12H2,1-2H3,(H,31,32)(H,27,28,29) |
InChI Key |
NXZKEHFQEXBLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C3CC3C(=O)O)NC4=NC(=NS4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


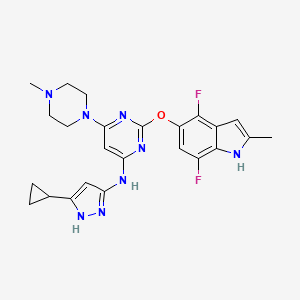
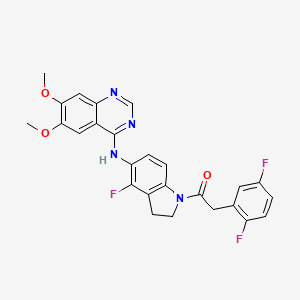
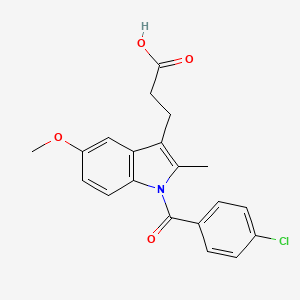
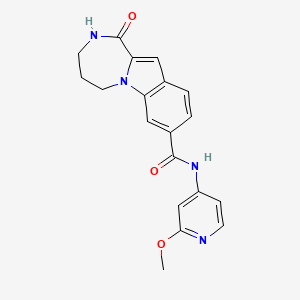

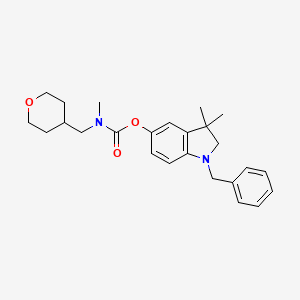

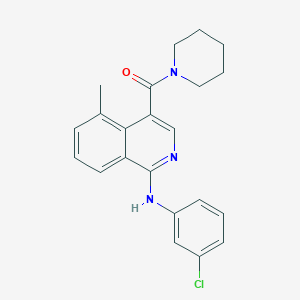
![4-[(4-Chlorophenyl)methyl]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2,3-dihydro-1,4-benzoxazine](/img/structure/B10833623.png)
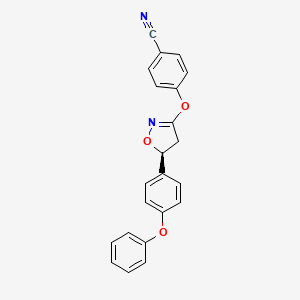
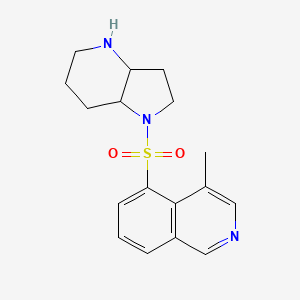
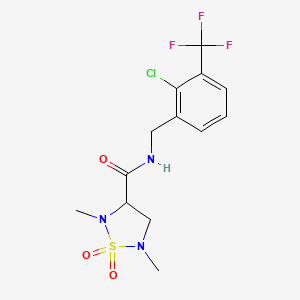
![4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol](/img/structure/B10833660.png)
